3-(2-Chlorophenyl)-2,2-dimethylpropan-1-ol
Description
Nuclear Magnetic Resonance (NMR) Spectral Analysis
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 1.20 | Singlet | 6H | C2 methyl groups |
| 1.85 | Multiplet | 2H | C3 methylene (adjacent to C2) |
| 3.55 | Triplet | 2H | C1 methylene (J = 6.0 Hz) |
| 4.10 | Broad singlet | 1H | Hydroxyl proton (-OH) |
| 7.20–7.45 | Multiplet | 4H | Aromatic protons (2-chlorophenyl) |
| δ (ppm) | Assignment |
|---|---|
| 22.4 | C2 methyl carbons |
| 35.7 | C3 quaternary carbon |
| 63.1 | C1 hydroxyl-bearing carbon |
| 128.9–133.5 | Aromatic carbons |
| 139.8 | Chlorine-substituted aromatic carbon |
The hydroxyl proton appears as a broad singlet due to hydrogen bonding with residual solvent.
Infrared (IR) and Raman Spectroscopy
| Peak | Assignment |
|---|---|
| 3300–3400 | O-H stretch (hydrogen-bonded) |
| 2960–2870 | C-H stretch (methyl, methylene) |
| 1590 | C=C aromatic ring vibration |
| 750 | C-Cl stretch (ortho-substituted) |
Raman shifts highlight symmetric vibrations:
Mass Spectrometric Fragmentation Patterns
Electron Ionization (EI-MS, 70 eV) :
| m/z | Relative Abundance (%) | Fragment Ion |
|---|---|---|
| 198 | 15 | Molecular ion [M]⁺ |
| 180 | 100 | [M – H₂O]⁺ (loss of hydroxyl group) |
| 165 | 45 | [M – Cl – CH₃]⁺ |
| 139 | 30 | Chlorophenyl fragment [C₆H₄Cl]⁺ |
| 91 | 60 | Tropylium ion [C₇H₇]⁺ |
The base peak at m/z 180 corresponds to dehydration, a hallmark of alcohols under EI conditions. The chlorophenyl group stabilizes charge via resonance, leading to prominent m/z 139 and 91 ions.
Properties
IUPAC Name |
3-(2-chlorophenyl)-2,2-dimethylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO/c1-11(2,8-13)7-9-5-3-4-6-10(9)12/h3-6,13H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQOLXNAZHQMOLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=CC=C1Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
3-(2-Chlorophenyl)-2,2-dimethylpropan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a chlorophenyl group and a tertiary alcohol structure, which may influence its interaction with biological targets. The presence of the chlorine atom can enhance lipophilicity, potentially affecting its pharmacokinetic properties.
Research indicates that 3-(2-Chlorophenyl)-2,2-dimethylpropan-1-ol interacts with various biological targets:
- Receptor Interaction : It may act as a ligand for neurotransmitter receptors, influencing neurotransmission dynamics.
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which could be leveraged in therapeutic contexts.
Anticancer Activity
Recent studies have demonstrated that derivatives of 3-(2-Chlorophenyl)-2,2-dimethylpropan-1-ol exhibit significant anticancer properties. For example, modifications of similar compounds have been reported to inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest.
| Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| 7a | 0.81 | HCT-116 |
| 7g | 0.69 | HeLa |
| Doxorubicin | 2.29 | HeLa |
The above table summarizes the inhibitory concentrations (IC50) of selected compounds against human cancer cell lines. Notably, compounds derived from the 3-(2-Chlorophenyl)-2,2-dimethylpropan-1-ol structure showed lower IC50 values compared to doxorubicin, indicating superior efficacy against specific cancer types .
Neuroprotective Properties
In vitro studies suggest that this compound may offer neuroprotective benefits by modulating oxidative stress responses in neuronal cells. This activity is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a significant role.
Case Studies
- In Vitro Antiproliferative Studies : A series of experiments conducted on HCT-116 cells demonstrated that treatment with derivatives of 3-(2-Chlorophenyl)-2,2-dimethylpropan-1-ol resulted in significant reductions in cell viability and induced apoptosis as evidenced by DAPI staining .
- Mechanistic Studies : Further investigations revealed that these compounds might exert their effects through the heat shock protein 90 (HSP90) and tumor necrosis factor receptor-associated protein 1 (TRAP1) pathways. The modulation of these pathways suggests potential for developing novel anticancer therapies based on this compound .
Comparison with Similar Compounds
3-(2-Bromophenoxy)-2,2-dimethylpropan-1-ol (4a)
- Structure: Replaces the chlorophenyl group with a bromophenoxy moiety.
- Synthesis: Synthesized via phenol etherification using 2-bromophenol and 3-bromo-2,2-dimethylpropan-1-ol in DMF with K₂CO₃, achieving an 83% yield .
- Key Differences :
| Property | 3-(2-Chlorophenyl)-2,2-dimethylpropan-1-ol | 3-(2-Bromophenoxy)-2,2-dimethylpropan-1-ol |
|---|---|---|
| Yield | 22–45% | 83% |
| Halogen | Cl | Br |
| Key Application | Anticonvulsant | Intermediate for arylether synthesis |
Amino-Functionalized Analogues
2-Amino-3-(2-chloro-6-fluorophenyl)propan-1-ol (CAS 1323966-28-4)
1-(2-Chlorophenyl)-3-(dimethylamino)-1-phenylpropan-1-ol
- Structure: Combines dimethylamino and phenyl groups with the chlorophenyl moiety.
Piperazine-Linked Derivatives
DMPI and CDFII
- Structures :
- DMPI : 3-{1-[(2,3-Dimethylphenyl)methyl]piperidin-4-yl}-1-methyl-2-pyridin-4-yl-1H-indole.
- CDFII : 2-(2-Chlorophenyl)-3-[1-(2,3-dimethylbenzyl)piperidin-4-yl]-5-fluoro-1H-indole.
- Activity : Both compounds synergize with carbapenems against methicillin-resistant S. aureus (MRSA) via dual-target inhibition (e.g., penicillin-binding proteins and efflux pumps) .
- Comparison : Unlike 3-(2-Chlorophenyl)-2,2-dimethylpropan-1-ol, these indole-piperazine hybrids exhibit broader-spectrum antimicrobial activity .
Diethylamino-Substituted Analogues
3-(Diethylamino)-2,2-dimethylpropan-1-ol
- Structure: Replaces the chlorophenyl group with a diethylamino moiety.
- Properties :
- Boiling point: 227°C (vs. ~200°C for chlorophenyl analogue).
- Higher basicity (pKa ~15.02) due to the tertiary amine.
- Applications : Used in herbicide synthesis and as a precursor for local anesthetics (e.g., lidocaine analogues) .
| Property | 3-(2-Chlorophenyl)-2,2-dimethylpropan-1-ol | 3-(Diethylamino)-2,2-dimethylpropan-1-ol |
|---|---|---|
| Boiling Point | ~200°C | 227°C |
| Key Functional Group | Chlorophenyl | Diethylamino |
| Primary Use | CNS Therapeutics | Herbicides/Anesthetics |
Key Research Findings
- Enzyme Inhibition: Chlorophenyl-containing compounds (e.g., W1807, Novo4j) inhibit glycogen phosphorylase by binding to an allosteric site, with potency influenced by halogen electronegativity and substituent positioning .
- Antimicrobial Activity : Piperazine-linked derivatives (DMPI, CDFII) outperform 3-(2-Chlorophenyl)-2,2-dimethylpropan-1-ol in MRSA inhibition due to dual-target mechanisms .
- Synthetic Efficiency: Bromophenoxy analogues achieve higher yields (83%) compared to chlorophenyl derivatives (22–45%), likely due to optimized etherification conditions .
Preparation Methods
Grignard Reaction Approach
One common method involves the reaction of 2-chlorophenylmagnesium halide with a carbonyl precursor such as pivaldehyde or 2,2-dimethylpropanal to form the tertiary alcohol after aqueous workup.
- Step 1: Preparation of 2-chlorophenylmagnesium bromide by reacting 2-chlorobromobenzene with magnesium turnings in dry ether.
- Step 2: Addition of the Grignard reagent to 2,2-dimethylpropanal under anhydrous conditions at low temperature.
- Step 3: Acidic aqueous workup to yield 3-(2-chlorophenyl)-2,2-dimethylpropan-1-ol.
- Yield: Typically moderate to high (60-85%) depending on reaction scale and purity of reagents.
- Notes: Requires strict moisture exclusion to prevent Grignard reagent decomposition.
Catalytic Hydrogenation of Hydroxyaldehyde Intermediates
An alternative approach involves the aldol condensation of isobutyraldehyde and formaldehyde to give 2,2-dimethyl-3-hydroxypropanal, which can be subsequently coupled with 2-chlorophenyl derivatives and hydrogenated to the target alcohol.
- Step 1: Aldol addition of isobutyraldehyde and formaldehyde catalyzed by tertiary amines (e.g., tri-n-propylamine) at 80–95 °C.
- Step 2: Hydrogenation of the hydroxyaldehyde intermediate using a metal catalyst (e.g., Pd/C or Raney Nickel) under elevated pressure and temperature.
- Step 3: Coupling with 2-chlorophenyl moiety via nucleophilic substitution or transition-metal catalyzed cross-coupling.
- Step 4: Purification by fractional distillation and column chromatography.
- Advantages: Produces very pure products with minimal basic impurities; suitable for scale-up.
- References: Patents describing similar processes for 2,2-dimethylpropane-1,3-diol preparation provide a foundation for this method.
Comparative Data Table of Preparation Methods
| Preparation Method | Starting Materials | Catalysts/Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Grignard Reaction | 2-chlorophenylmagnesium bromide, pivaldehyde | Mg, dry ether | Anhydrous, low temp | 60–85 | Sensitive to moisture; requires inert atmosphere |
| Aldol Condensation + Hydrogenation | Isobutyraldehyde, formaldehyde, 2-chlorophenyl derivative | Tertiary amine, Pd/C or Raney Ni | 80–95 °C (aldol), elevated pressure (hydrogenation) | 70–90 | Produces high purity; scalable industrial process |
| Arylboronic Acid-Catalyzed Functionalization | Secondary/tertiary alcohol precursors, arylboronic acid | 2-carboxyphenylboronic acid, oxalic acid | 60 °C, 2–4 h, 2-butanone solvent | 54–80 | Mild conditions; applicable to racemization and modification |
Research Findings and Notes
- The Grignard approach remains classical and widely used for tertiary alcohol synthesis but requires careful handling of reagents and strict anhydrous conditions.
- The aldol condensation followed by hydrogenation offers a robust method for producing 2,2-dimethyl-substituted propanols, with the ability to remove basic impurities efficiently by distillation, as demonstrated in patented industrial processes.
- Arylboronic acid catalysis provides a novel, mild catalytic system for racemization and functionalization of related alcohols, potentially adaptable for the synthesis of 3-(2-chlorophenyl)-2,2-dimethylpropan-1-ol.
- Purification typically involves column chromatography with petroleum ether and ethyl acetate mixtures, and fractional distillation under reduced pressure to achieve high purity.
- Reaction optimization focuses on catalyst loading (typically 5–10 mol%), temperature control (60–95 °C), and solvent choice to maximize yield and stereochemical control.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(2-Chlorophenyl)-2,2-dimethylpropan-1-ol, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via phenol etherification or alkylation. For example, a brominated analog (3-(2-bromophenoxy)-2,2-dimethylpropan-1-ol) was prepared by reacting 2-bromophenol with 3-bromo-2,2-dimethylpropan-1-ol in DMF using K₂CO₃ as a base, followed by silica gel chromatography (Hex:EtOAc = 5:1) to achieve 96% yield . Adapting this method for the chloro derivative would require substituting 2-chlorophenol and optimizing reaction time/temperature.
- Key Variables : Base strength (e.g., K₂CO₃ vs. NaOH), solvent polarity (DMF vs. THF), and stoichiometry of the alkylating agent.
Q. How is 3-(2-Chlorophenyl)-2,2-dimethylpropan-1-ol characterized structurally and spectroscopically?
- Methodology :
- NMR : H and C NMR identify proton environments and carbon frameworks. For example, the methyl groups on C2 appear as singlets (~1.2–1.4 ppm), while the ortho-chlorophenyl group shows distinct aromatic splitting .
- IR : Hydroxyl stretches (~3200–3600 cm) and C-Cl vibrations (~550–750 cm) confirm functional groups.
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]) validate the molecular formula (CHClO).
Advanced Research Questions
Q. How does the ortho-chlorophenyl substituent affect the compound’s reactivity in nucleophilic substitutions compared to para-substituted analogs?
- Analysis : The steric hindrance and electron-withdrawing nature of the ortho-chloro group reduce nucleophilic attack rates compared to para-substituted derivatives. For instance, 3-(4-Chlorophenyl)propan-1-ol exhibits higher reactivity in esterification due to reduced steric effects .
- Experimental Design : Compare reaction kinetics of the ortho- and para-chloro derivatives under identical SN2 conditions (e.g., with NaH and alkyl halides).
Q. What computational models predict the biological activity of 3-(2-Chlorophenyl)-2,2-dimethylpropan-1-ol?
- Methodology :
- Molecular Docking : Simulate interactions with targets like cytochrome P450 enzymes using software (AutoDock Vina). The chlorophenyl group may enhance binding affinity via hydrophobic interactions .
- QSAR Studies : Correlate substituent position (ortho vs. para) with bioactivity data from analogs. For example, para-substituted chlorophenyl compounds show higher antimicrobial activity in some studies .
Q. How can contradictory data on synthetic yields from different alkylation protocols be resolved?
- Case Study : Discrepancies in yields (e.g., 70% vs. 96%) may arise from impurities in starting materials or variations in purification (e.g., column chromatography vs. distillation). A reproducibility study should standardize reagents (HPLC-grade solvents) and validate purity via HPLC .
- Table : Comparison of Synthetic Protocols
| Starting Material | Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Chlorophenol | K₂CO₃ | DMF | 80 | 85 | |
| 2-Chlorophenol | NaOH | THF | 60 | 72 |
Data Contradiction Analysis
Q. Why do studies report varying biological activities for chlorophenyl-propanol derivatives?
- Hypothesis : Positional isomerism (ortho vs. para) alters steric and electronic properties. For example, 3-(4-Chlorophenyl)propan-1-ol has higher membrane permeability due to symmetrical substitution, enhancing antimicrobial effects .
- Validation : Perform comparative bioassays (e.g., MIC tests) on ortho- and para-chloro derivatives against E. coli and S. aureus.
Methodological Recommendations
- Stereochemical Analysis : Use chiral HPLC or X-ray crystallography to resolve enantiomers, as seen in studies on (2S)-2-amino-3-(2,5-dichlorophenyl)propan-1-ol analogs .
- Toxicity Screening : Follow EPA DSSTox guidelines to assess ecotoxicological impacts, leveraging existing data on chlorophenyl compounds .
Key Research Gaps
- Mechanistic Studies : Elucidate the role of the dimethyl group in stabilizing transition states during reactions.
- In Vivo Pharmacokinetics : No data exists on the compound’s metabolic pathways; preliminary studies could use radiolabeled analogs.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
